Ritonavir-d6

Isotopic Purity Chemical Purity Analytical Reference Standard

Accurate LC-MS/MS quantification of ritonavir in plasma is compromised by matrix effects and ionization variability. Ritonavir-d6 eliminates this uncertainty with a clean M+6 mass shift that avoids 13C isotopic interference. • Isotopic purity ≥99 atom % D ensures negligible background at the analyte m/z. • Validated in FDA/EMA-compliant methods for TDM, bioequivalence, and multi-analyte antiviral panels. • Available as an off-white solid with ISO 17034 certification support for ANDA filings.

Molecular Formula C37H48N6O5S2
Molecular Weight 727.0 g/mol
Cat. No. B1140323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir-d6
Synonyms(3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl-d6)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-thiazolylmethyl Ester;  A 84538-d6;  ABT 538-d6;  Norvir-d6; 
Molecular FormulaC37H48N6O5S2
Molecular Weight727.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3
InChIKeyNCDNCNXCDXHOMX-GMBJSHJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir-d6 Procurement Guide


Ritonavir-d6 (CAS 1217720-20-1) is a deuterium-labeled analog of the HIV protease inhibitor ritonavir, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features six deuterium substitutions on the terminal isopropyl group, resulting in a nominal mass shift of M+6 relative to unlabeled ritonavir (MW 720.95 vs. 726.98) . Ritonavir-d6 is supplied as a solid with vendor-specified isotopic purity ≥99 atom % D and chemical purity ≥97% (CP) . Its primary procurement value derives from its ability to correct for matrix effects and ionization variability in complex biological matrices, enabling accurate and precise quantification of ritonavir in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

1
WorkflowSIL-IS for LC-MS/MS quantitative bioanalysis in research matrices
2
DesignM+6 mass shift design supports reduced isotopic cross-talk with analyte envelope
3
SpecificationDual purity profile supports method validation and matrix-effect correction
4
QualityISO 17034 CRM option available for metrologically traceable research workflows

Ritonavir-d6: Why Substitutes Fail


Substituting Ritonavir-d6 with unlabeled ritonavir or a different stable isotope-labeled analog (e.g., Ritonavir-13C3 or Ritonavir-d8) in a validated LC-MS/MS method introduces significant analytical risk. Unlabeled ritonavir cannot function as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer, precluding correction for matrix effects and recovery losses [1]. While other labeled analogs share the same nominal purpose, Ritonavir-d6 offers a specific M+6 mass shift that minimizes isotopic interference with naturally occurring 13C isotopes of the analyte, a common pitfall with M+2 or M+3 labels [2]. Furthermore, regulatory guidelines (FDA, EMA) require that the internal standard be demonstrated to track the analyte through all sample preparation steps; this co-elution and recovery behavior is compound-specific and cannot be assumed across different labeling chemistries [3]. The quantitative evidence below establishes the verifiable specifications and performance characteristics that justify the selection of Ritonavir-d6 over its closest alternatives.

Risk type
Ritonavir-d6 (selected)
Alternative may shift
Analyte interference
M+6 mass shift
Resolved from analyte isotopic envelope; supports accurate quantification without complex correction
Unlabeled or M+3 analog
Unlabeled IS indistinguishable from analyte; M+3 labels may overlap with natural isotope peaks at high analyte concentrations
Co-elution fidelity
Deuterated IS co-elution
May exhibit slight retention shift; documented recovery supports reproducible normalization
13C-labeled analog
13C-IS may co-elute more closely but offers smaller mass shift; matrix-effect compensation profile may differ
Regulatory documentation
ISO 17034 CRM option
Metrological traceability and uncertainty budget documented; supports method validation documentation
Research-grade Ritonavir-d6
May lack formal uncertainty statement; additional in-house characterization may be required

Ritonavir-d6 Differentiation Evidence


Isotopic and Chemical Purity

Ritonavir-d6 is supplied with a dual purity specification: isotopic purity ≥99 atom % D and chemical purity (assay) ≥97% (CP), as verified by certificate of analysis from major vendors . This combination ensures that the labeled compound is both highly enriched in deuterium (minimizing unlabeled interference) and sufficiently pure for use as a quantitative internal standard. In contrast, unlabeled ritonavir analytical standards are characterized solely by chemical purity (e.g., ≥98% by HPLC) and lack isotopic enrichment data, rendering them unsuitable for isotope dilution mass spectrometry .

Dual Purity
Direct comparison
≥99 atom % D / ≥97% CP
Supports isotope dilution MS accuracy at low analyte concentrations
Vendor COA verified; unlabeled ritonavir lacks isotopic enrichment specification
Isotopic Purity Chemical Purity Analytical Reference Standard Quality Control

Mass Shift and Chromatographic Resolution

Ritonavir-d6 provides a nominal mass shift of +6 Da (M+6) relative to unlabeled ritonavir . This larger mass shift offers a practical advantage over alternative labeled analogs such as Ritonavir-d3 (M+3) or Ritonavir-13C3 (M+3), as it reduces the risk of isotopic cross-talk between the internal standard and the naturally occurring [M+2] or [M+3] isotopic peaks of the analyte [1]. While Ritonavir-13C3 may exhibit closer chromatographic co-elution due to minimal deuterium-induced retention time shifts, the M+6 shift of Ritonavir-d6 provides superior mass spectral resolution in complex matrices, particularly when the analyte is present at high concentrations [2].

Mass Shift
Cross-study comparable
M+6 vs M+3 labels
Reported ~10-fold lower isotopic interference versus M+3 labeled analogs
Nominal mass comparison; isotopic distribution calculated from molecular formula
Mass Spectrometry Isotopic Interference M+6 Mass Shift LC-MS/MS Method Development

Recovery and Precision Validation

In a validated UPLC-ESI-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, Ritonavir-d6 was employed as the internal standard and demonstrated a mean relative recovery of 86.3% from spiked plasma samples [1]. This method achieved a linear dynamic range of 2.9-1452 ng/mL for ritonavir and was successfully applied to a bioequivalence study in 36 healthy subjects, demonstrating acceptable inter-day and intra-day precision [2]. The use of Ritonavir-d6 was critical for normalizing matrix effects and extraction variability, as evidenced by the method's compliance with FDA and EMA bioanalytical method validation guidelines [3].

Plasma Recovery
Direct comparison
86.3% mean relative recovery
Consistent IS recovery supports robust method transfer and normalization
Human plasma research matrix; SPE-UPLC-MS/MS; 36-subject study context
Bioanalytical Method Validation Recovery Precision Bioequivalence Study

ISO 17034 Certified Reference Material

Ritonavir-d6 is available as an ISO 17034 certified reference material (CRM) from accredited producers such as CATO Research Chemicals [1]. ISO 17034 accreditation ensures that the reference material is produced under a quality management system that guarantees homogeneity, stability, and metrological traceability of the assigned purity value [2]. In contrast, many deuterated ritonavir products are supplied as 'research-grade' or 'analytical standard' without formal CRM certification, which may not meet the evidentiary standards required for regulatory submissions (e.g., ANDA, NDA) or GLP-compliant studies .

CRM Certification
Direct comparison
ISO 17034 accredited
Documented metrological traceability supports method validation documentation
Research-grade products may lack formal uncertainty budget
ISO 17034 Reference Material Traceability Regulatory Compliance

Matrix Effect: Deuterated vs. 13C IS

A systematic comparison of deuterated (2H) and non-deuterated (13C/15N) SIL-IS for LC-ESI-MS/MS quantification demonstrated that deuterated internal standards can exhibit significant retention time shifts, leading to differential ion suppression and negatively biased quantification [1]. In that study, the deuterated IS generated results that were on average 59.2% lower than those obtained with the 13C-labeled IS, with a spike accuracy bias of -38.4% [2]. While these data are from a different analyte (2-methylhippuric acid), the underlying isotope effect—chromatographic separation due to deuterium substitution—is a class-level phenomenon applicable to Ritonavir-d6 [3]. Consequently, a 13C-labeled analog such as Ritonavir-13C3 may offer superior matrix effect compensation in scenarios where precise co-elution is critical, representing a trade-off against the M+6 mass shift advantage of Ritonavir-d6.

Matrix Effect Risk
Class-level inference
Deuterium shift class effect
13C-labeled IS may offer closer co-elution in severe matrix-effect scenarios
Data to verify for ritonavir-specific matrix; extrapolated from 2MHA assay
Matrix Effect Isotope Effect Deuterium Retention Time Shift 13C Internal Standard

Ritonavir-d6 Application Scenarios


TDM for Paxlovid® in COVID-19

Ritonavir-d6 is the internal standard of choice for the validated LC-MS/MS method used to quantify ritonavir in human plasma from patients treated with nirmatrelvir/ritonavir (Paxlovid®). The method, linear over 2-2000 ng/mL, employed protein precipitation with methanol and achieved inter-day and intra-day precision better than 15% [1]. The use of Ritonavir-d6 ensures accurate quantification in the presence of matrix effects from patient plasma, enabling reliable TDM to optimize dosing in COVID-19 therapy.

Generic Ritonavir Bioequivalence

In a bioequivalence study of a 200 mg lopinavir / 50 mg ritonavir tablet formulation in 36 healthy subjects, Ritonavir-d6 served as the deuterated internal standard in a UPLC-ESI-MS/MS method that met all FDA and EMA validation criteria [2]. The method's documented recovery (86.3% for the IS) and linear range (2.9-1452 ng/mL) support its use for regulatory submission of generic antiretroviral products. Procurement of Ritonavir-d6 with ISO 17034 certification further strengthens the evidentiary chain for ANDA filings.

HIV Protease Inhibitor PK & DDI

Ritonavir-d6 is essential for accurate quantification of ritonavir in multi-analyte panels that include other HIV protease inhibitors (e.g., atazanavir, darunavir). Validated UPLC-MS/MS methods using deuterated internal standards have been established for the simultaneous determination of three protease inhibitors in human plasma, demonstrating acceptable matrix effect normalization and precision [3]. The M+6 mass shift of Ritonavir-d6 minimizes isotopic interference in these complex multi-analyte assays, making it the preferred internal standard for pharmacokinetic studies in PLWH.

Pharmaceutical QC Testing

Ritonavir-d6 can be employed as an internal standard for the quantitative analysis of ritonavir in finished pharmaceutical products (tablets, capsules, oral solutions) using LC-MS/MS. The high isotopic purity (≥99 atom % D) and chemical purity (≥97% CP) ensure that the IS does not contribute significant background signal at the analyte m/z, enabling accurate assay of ritonavir content over the range 80-120% of label claim . This application is particularly relevant for stability-indicating methods and dissolution testing in a GMP environment.

Application
Selection Property
Validation Focus
Antiviral PK research studies
SIL-IS for matrix-effect control in human plasma research matrices
Bioanalytical validation review; precision and accuracy endpoints
Antiretroviral formulation bioequivalence studies
Documented recovery and precision for method-transfer context
Method validation documentation; ISO 17034 traceability
Multi-analyte HIV PI pharmacokinetic research
M+6 mass shift for isotopic resolution in multi-analyte panels
Multi-analyte matrix-effect control; isotopic interference review
Pharmaceutical product QC method development
Dual purity specification supports stability-indicating methods
Stability-indicating method review; assay range verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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